![molecular formula C8H8N2OS B183903 6-Methoxy-1,3-benzothiazol-4-amine CAS No. 58249-74-4](/img/structure/B183903.png)
6-Methoxy-1,3-benzothiazol-4-amine
Overview
Description
6-Methoxy-1,3-benzothiazol-4-amine, also known as 6-MBOA, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. This compound belongs to the benzothiazole family and has a chemical formula of C8H8N2OS.
Scientific Research Applications
6-Methoxy-1,3-benzothiazol-4-amine has been investigated for its potential therapeutic applications in various fields of research such as neuroscience, cancer, and infectious diseases. In neuroscience, 6-Methoxy-1,3-benzothiazol-4-amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer research, 6-Methoxy-1,3-benzothiazol-4-amine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious disease research, 6-Methoxy-1,3-benzothiazol-4-amine has been shown to have antiviral and antibacterial properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,3-benzothiazol-4-amine is not fully understood, but it is believed to involve the modulation of various cellular pathways. In neuroscience, 6-Methoxy-1,3-benzothiazol-4-amine has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. In cancer research, 6-Methoxy-1,3-benzothiazol-4-amine has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In infectious disease research, 6-Methoxy-1,3-benzothiazol-4-amine has been shown to inhibit viral replication and bacterial growth by targeting specific enzymes and proteins.
Biochemical and Physiological Effects:
6-Methoxy-1,3-benzothiazol-4-amine has been shown to have various biochemical and physiological effects in different systems. In neuroscience, 6-Methoxy-1,3-benzothiazol-4-amine has been found to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function and neuroprotection. In cancer research, 6-Methoxy-1,3-benzothiazol-4-amine has been shown to induce apoptosis and inhibit angiogenesis, leading to reduced tumor growth and metastasis. In infectious disease research, 6-Methoxy-1,3-benzothiazol-4-amine has been shown to inhibit viral replication and bacterial growth, leading to reduced infection and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-Methoxy-1,3-benzothiazol-4-amine in lab experiments is its synthetic nature, which allows for easy production and purification. Another advantage is its potential therapeutic applications in various fields of research. However, one limitation of using 6-Methoxy-1,3-benzothiazol-4-amine is its limited availability and high cost. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for 6-Methoxy-1,3-benzothiazol-4-amine research. In neuroscience, further studies could investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, more studies could investigate its potential as a combination therapy with other anticancer agents. In infectious disease research, further studies could investigate its potential as a treatment for emerging viral and bacterial infections. Additionally, more research is needed to fully understand the safety and toxicity of 6-Methoxy-1,3-benzothiazol-4-amine.
Synthesis Methods
The synthesis of 6-Methoxy-1,3-benzothiazol-4-amine involves the reaction between 2-aminobenzenethiol and 2-bromoanisole in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism to yield the desired product. The purity of the compound can be improved through recrystallization using a suitable solvent.
properties
IUPAC Name |
6-methoxy-1,3-benzothiazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-11-5-2-6(9)8-7(3-5)12-4-10-8/h2-4H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNLSUHSUZAIRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)SC=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290787 | |
Record name | 6-methoxy-1,3-benzothiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00290787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58249-74-4 | |
Record name | MLS002693709 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71034 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-methoxy-1,3-benzothiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00290787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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